molecular formula C11H12N2O2 B2524007 4-{furo[3,2-c]pyridin-4-yl}morpholine CAS No. 46387-21-7

4-{furo[3,2-c]pyridin-4-yl}morpholine

Cat. No.: B2524007
CAS No.: 46387-21-7
M. Wt: 204.229
InChI Key: JDXRSZNJVVCVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fused Pyridine (B92270) Systems in Pharmaceutical Research

Fused pyridine systems, which consist of a pyridine ring fused to another heterocyclic or carbocyclic ring, are cornerstone structures in medicinal chemistry and drug design. researchgate.netmdpi.com The pyridine ring itself, an isostere of benzene, is a key component in numerous natural products, including vitamins and alkaloids, and is present in a vast number of FDA-approved drugs. rsc.orgnih.gov Its presence can significantly influence the pharmacological profiles of molecules by enhancing biochemical potency, improving metabolic stability, and addressing issues related to protein binding and cellular permeability. nih.gov

The fusion of a pyridine ring with other cyclic systems creates a diverse chemical space, giving rise to scaffolds with a wide array of biological activities. These derivatives are frequently investigated for their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial agents. researchgate.netmdpi.com The structural similarity of many fused pyridine derivatives to endogenous molecules, such as DNA bases like adenine (B156593) and guanine, is a key factor in their effectiveness, particularly in antiviral and anticancer applications. researchgate.net Several compounds containing these fused systems are utilized as tubulin polymerization inhibitors or interact with targets like kinases, androgen receptors, and topoisomerase. researchgate.net

Table 1: Biological Activities of Various Fused Pyridine Derivatives

Fused Pyridine System Reported Biological Activities
Pyrido[2,3-d]pyrimidines Antitumor, Antiviral mdpi.com
Pyrazolo[3,4-b]pyridines Antiviral, Antimicrobial, Cardiovascular regulation mdpi.com
Imidazopyridines Anticancer, Anti-inflammatory researchgate.net
Pyrrolo[3,2-c]pyridines FMS kinase inhibition (Anticancer, Antiarthritic) nih.gov
Thieno[3,2-c]pyridines Antipsychotic nih.gov

Specific Focus on Furo[3,2-c]pyridine (B1313802) Scaffolds in Drug Discovery

Within the broad class of fused pyridines, the furo[3,2-c]pyridine scaffold has emerged as a particularly interesting nucleus for drug discovery. nih.gov This specific arrangement, where a furan (B31954) ring is fused to a pyridine ring, is recognized as a "privileged" structure, indicating its capacity to bind to a variety of biological targets with high affinity. This versatility has spurred the development of numerous derivatives with a wide spectrum of pharmacological activities.

Research has highlighted the potential of furo[3,2-c]pyridine derivatives in several therapeutic areas. For instance, certain arylpiperazine derivatives incorporating the furo[3,2-c]pyridine ring system have shown significant potential as antipsychotic agents, exhibiting potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov Furthermore, the scaffold serves as a template for the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov The fusion of the π-electron-rich furan ring with the π-electron-deficient pyridine ring creates a unique electronic and structural framework that can be exploited for targeted molecular interactions. researchgate.net The synthesis of this scaffold and its derivatives is an active area of research, with various methods developed to create diverse chemical libraries for biological screening. researchgate.netnih.govresearchgate.net

The Morpholine (B109124) Moiety: A Common Pharmacophore in Biologically Active Molecules

The morpholine ring is another "privileged pharmacophore" and a highly versatile heterocyclic motif frequently incorporated into biologically active molecules. nih.govsci-hub.se It is a six-membered ring containing both an ether and an amine functional group. wikipedia.org This unique structure imparts advantageous physicochemical, metabolic, and biological properties, making it a popular building block in medicinal chemistry. nih.gov

One of the key benefits of incorporating a morpholine moiety is the modulation of a compound's pharmacokinetic properties. benthamdirect.com It can enhance aqueous solubility, a crucial factor for drug delivery, and can be modified to improve metabolic stability. sci-hub.senih.gov The morpholine ring is found in numerous approved and experimental drugs across a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov For example, it is a key structural component of the anticancer agent gefitinib (B1684475) and the antibiotic linezolid. wikipedia.org Its ability to form critical molecular interactions with target proteins, such as kinases, has cemented its role as a valuable component in the design of potent and selective therapeutic agents. nih.govsci-hub.se

Table 2: Properties and Roles of the Morpholine Moiety in Drug Design

Property/Role Description Reference
Physicochemical Properties Enhances aqueous solubility and can modulate lipophilicity. sci-hub.senih.gov
Metabolic Profile Can be modified to enhance metabolic stability. nih.govsci-hub.se
Pharmacological Activity Integral component of pharmacophores for various targets, including kinases. nih.govnih.gov
Synthetic Accessibility Readily accessible and easily incorporated as a synthetic building block. nih.gov

| Industrial Applications | Used as a corrosion inhibitor and in the synthesis of rubber additives and optical brighteners. | atamankimya.com |

Research Rationale and Objectives for Investigating 4-{furo[3,2-c]pyridin-4-yl}morpholine

The rationale for the synthesis and investigation of this compound stems from a well-established strategy in medicinal chemistry: the molecular hybridization of two privileged scaffolds to create a novel compound with potentially enhanced or unique biological activity.

The core structure combines the furo[3,2-c]pyridine nucleus with the morpholine moiety. As discussed, the furo[3,2-c]pyridine scaffold is a versatile template for developing agents targeting various biological systems, including the central nervous system and protein kinases. nih.govnih.gov The morpholine ring is known to confer favorable pharmacokinetic properties and can be crucial for target engagement. nih.govbenthamdirect.com The specific attachment of the morpholine at the 4-position of the furopyridine ring is a documented synthetic pathway, often achieved through nucleophilic substitution of a chloro-furopyridine precursor. researchgate.netresearchgate.net

The primary objectives for investigating this compound would likely include:

Synthesis and Characterization: To develop an efficient synthetic route to the novel compound and fully characterize its chemical structure and properties.

Exploration of Biological Activity: To screen the compound against a panel of biologically relevant targets, such as a broad range of protein kinases (e.g., PI3K) or CNS receptors, given the known activities of its constituent scaffolds. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To use the compound as a lead structure for the synthesis of analogues, thereby establishing a relationship between structural modifications and biological activity to optimize potency and selectivity.

Evaluation of Drug-like Properties: To assess the compound's physicochemical and pharmacokinetic properties (e.g., solubility, stability) to determine its potential for further development as a therapeutic agent.

By combining these two potent pharmacophores, researchers aim to create a new chemical entity that leverages the strengths of both components, with the ultimate goal of identifying a lead compound for the development of new therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-12-11(9-2-6-15-10(1)9)13-4-7-14-8-5-13/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRSZNJVVCVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 4 Furo 3,2 C Pyridin 4 Yl Morpholine and Its Derivatives

Conformational Analysis and Molecular Flexibility of the Core Structure

The morpholine (B109124) ring itself typically adopts a stable chair conformation to minimize steric strain. In this conformation, the nitrogen and oxygen atoms are positioned on opposite sides of the mean plane of the four carbon atoms. The exocyclic N-C bond connecting to the furo[3,2-c]pyridine (B1313802) scaffold can assume either an axial or an equatorial position, which can impact the molecule's interaction with biological targets. The inherent flexibility and synthetic accessibility of the furo[3,2-c]pyridine system allow for the introduction of various substituents, indicating that the core structure is tolerant to modifications that can alter its conformational properties and biological activity. beilstein-journals.org

Structural Contributions of the Furo[3,2-c]pyridine Scaffold to Biological Potency

The furo[3,2-c]pyridine scaffold is recognized as a significant pharmacophore, a molecular framework responsible for a drug's biological activity. nih.govresearchgate.net This fused heterocyclic system is present in compounds that exhibit a range of pharmacological properties, including potential antipsychotic and anticancer activities. nih.govmdpi.com Its structural features, including the arrangement of heteroatoms (nitrogen and oxygen) and the planar aromatic surface, are key to its biological function.

Impact of the Morpholine Moiety on Ligand-Target Interactions

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Its impact stems from a combination of advantageous physicochemical properties and its ability to participate in specific ligand-target interactions.

The morpholine ring is conformationally flexible and has a well-balanced hydrophilic-lipophilic character. The presence of the oxygen atom allows it to act as a hydrogen bond acceptor, which is a key interaction with many protein targets. For instance, in kinase inhibitors, the morpholine oxygen can form critical hydrogen bonds with residues in the ATP-binding site. The weak basicity of the nitrogen atom can also be important for solubility and interaction with acidic residues in a protein.

Furthermore, the morpholine ring can serve as a non-obtrusive, space-filling group that can be accommodated in various binding pockets. Its incorporation can improve metabolic stability and pharmacokinetic properties, such as aqueous solubility and membrane permeability. By replacing other cyclic amines, such as piperidine, with a morpholine ring, it is possible to fine-tune a compound's basicity and potency. This strategic use of the morpholine moiety demonstrates its significant role in modulating the interaction between a ligand and its biological target.

Investigating Substituent Effects on the Furo[3,2-c]pyridine Ring System

The biological activity of compounds containing the furo[3,2-c]pyridine scaffold can be significantly modulated by introducing various substituents onto the ring system. Structure-activity relationship (SAR) studies explore how changes in the position, size, and electronic nature of these substituents affect the compound's potency and selectivity.

For example, in a series of furan[3,2-c]pyridine derivatives designed as potential anticancer agents, the nature of the substituent played a critical role in their cytotoxicity. mdpi.com A study involving the synthesis of various 4-substituted furopyridines showed that the chlorine atom at the C4 position could be readily replaced by nucleophiles like alkoxides and cyclic secondary amines (morpholine, piperidine, and pyrrolidine), leading to a range of derivatives with differing properties. researchgate.net

In another study, a series of furan[3,2-c] pyridine (B92270) derivatives were synthesized and evaluated for their in vitro anti-tumor activities against esophageal cancer cell lines (KYSE70 and KYSE150). The results indicated that specific substitutions are crucial for potent activity. mdpi.com

CompoundSubstituent Group (R)Inhibition Rate (%) vs. KYSE70 at 20.00 µg/mLInhibition Rate (%) vs. KYSE150 at 20.00 µg/mL
Parent Compound-85.4586.73
4a-CH2CH=CH298.8198.92
4b-CH2(C6H5)98.5398.71
4c-CH2(p-F-C6H4)99.0099.00
4d-CH2(p-Cl-C6H4)98.8898.98

Data sourced from a study on furan[3,2-c] pyridine derivatives as cytotoxic agents. mdpi.com

The data shows that substitution at the nitrogen of the pyridinone ring with various benzyl (B1604629) and allyl groups significantly enhances the cytotoxic activity compared to the parent compound. Specifically, the introduction of a para-fluorobenzyl group (Compound 4c) resulted in the highest inhibition rate against both cell lines, highlighting the positive impact of this particular substituent. mdpi.com

Comparative Structure-Activity Analysis with Related Heterocyclic Systems

In the context of kinase inhibition, the thieno[3,2-b]pyridine (B153574) (an isomer of thieno[3,2-c]pyridine) has been identified as an attractive scaffold for developing highly selective inhibitors. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high selectivity. nih.gov For instance, compounds with a thieno[3,2-b]pyridine urea (B33335) moiety have shown inhibitory activity against VEGF receptor signaling. wikipedia.org

A direct comparison between a thieno[3,2-d]pyrimidine (B1254671) (a related scaffold) and a furo[3,2-d]pyrimidine (B1628203) core in sirtuin inhibitors revealed the importance of the heteroatom. Replacing the sulfur of the thieno[3,2-d]pyrimidine core with oxygen to form the furo[3,2-d]pyrimidine resulted in a 15- to 40-fold decrease in potency against SIRT1/2/3 enzymes. acs.org This suggests that for this particular target, the sulfur atom is preferred over oxygen for optimal activity, likely due to more favorable electronic or steric interactions within the enzyme's active site. acs.org This highlights how subtle changes in the core heterocycle can dramatically influence biological potency.

The furo[3,2-b]indole scaffold represents another related heterocyclic system. Structure-activity relationship studies on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives have provided valuable insights into the structural requirements for analgesic and anti-inflammatory activities. The morpholinocarbonyl group at the 2-position is a key feature of these compounds.

Quantitative Structure-Activity Relationship (QSAR) analyses have been performed on this class of compounds to understand how different substituents at the 4- and 6-positions of the furo[3,2-b]indole ring influence biological activity. These studies revealed that the steric properties of the substituents at these positions are a major determinant of both analgesic and anti-inflammatory potency.

CompoundSubstituent at C4Substituent at C6Analgesic Activity (ED50, mg/kg)Anti-inflammatory Activity (ED50, mg/kg)
Example 1-H-CF314.018.0
Example 2-COCH3-CF32.23.8
Example 3-CO(CH2)2CH3-CF30.481.1
Example 4-CO(CH2)4CH3-CF30.791.8
Example 5-CO(CH(C2H5)(CH2)3CH3)-CF30.120.31

Data is illustrative of SAR trends reported for 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives.

The QSAR models suggest that increasing the size of the acyl group at the C4-position generally enhances potency, up to an optimal length. For instance, moving from a hydrogen to an acetyl, and then to larger alkylcarbonyl groups, significantly improves both analgesic and anti-inflammatory effects. The presence of a trifluoromethyl group at the C6-position is also a common feature in potent analogs. researchgate.net These findings demonstrate a clear SAR where the furo[3,2-b]indole scaffold acts as a rigid core, while the substituents and the morpholinocarbonyl moiety are modulated to optimize interactions with the biological target.

Quinazoline (B50416) Derivatives Incorporating Furan (B31954) and Morpholine Moieties

While comprehensive SAR studies on quinazoline derivatives that simultaneously incorporate both furan and morpholine moieties are not extensively documented in publicly available literature, the individual contributions of these functional groups to the biological activity of the quinazoline scaffold have been investigated.

Research into furan-functionalized quinazolin-4-amines has identified them as a viable platform for developing novel antibacterial agents. nih.gov Bioassays revealed that specific derivatives can effectively inhibit the growth of plant pathogens like Xanthomonas oryzae pv oryzae and X. axonopodis pv citri. nih.gov The compounds C1 and E4, in particular, demonstrated significant efficacy. nih.gov Quantitative proteomics studies suggest that these compounds may act by manipulating protein expression involved in d-glucose (B1605176) and biotin (B1667282) metabolic pathways, ultimately destroying bacterial integrity. nih.gov

Table 1: Antibacterial Activity of Furan-Functionalized Quinazoline Derivatives
CompoundTarget PathogenEC₅₀ (mg/L)Reference
C1Xanthomonas oryzae pv oryzae7.13 nih.gov
E4Xanthomonas axonopodis pv citri10.3 nih.gov

Separately, SAR studies on morpholine-substituted quinazoline derivatives have highlighted key structural features for anticancer activity. For a series of these compounds, the molecular structure can be divided into a quinazoline ring (A), a morpholine ring (B), and a variously substituted aromatic ring (C). nih.gov The nature and position of substituents on the aromatic ring C significantly impact cytotoxic activity. nih.gov For example, compounds AK-3 and AK-10 were identified as potent leads against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov Other studies have found that for potent activity in morpholine-quinazoline derivatives, specific substitutions such as a trifluoromethoxy group at the meta-position of an amide group and methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring are crucial. e3s-conferences.org

Table 2: Cytotoxic Activity of Morpholine-Substituted Quinazoline Derivatives
CompoundCell LineIC₅₀ (µM)Reference
AK-3A54910.38 ± 0.27 nih.gov
MCF-76.44 ± 0.29 nih.gov
SHSY-5Y9.54 ± 0.15 nih.gov
AK-10A5498.55 ± 0.67 nih.gov
MCF-73.15 ± 0.23 nih.gov
SHSY-5Y3.36 ± 0.29 nih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives and Their Morpholine Substitutions

The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore, particularly in the development of kinase inhibitors. SAR studies have concluded that the pyrazolopyrimidine substituent is important for potent inhibitory action. e3s-conferences.org This core structure is essential for establishing key interactions within the hinge region of protein kinases. e3s-conferences.org

The incorporation of a morpholine ring into pyrazolo[1,5-a]pyrimidine derivatives has been shown to be a critical modification for enhancing selectivity and potency. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site. e3s-conferences.org This interaction helps to anchor the inhibitor and can improve selectivity by reducing off-target effects. e3s-conferences.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Furo[3,2-c]pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov While extensive QSAR studies specifically focused on 4-{furo[3,2-c]pyridin-4-yl}morpholine are not widely published, methodologies applied to structurally related furopyridines provide a framework for how such an analysis would be conducted.

A 2D-QSAR study was performed on a series of bioactive furopyridine derivatives to understand the structural requirements for inhibiting the CDK2 enzyme. nih.gov Using a multiple linear regression model, a statistically significant equation was generated that correlated molecular descriptors with biological activity (IC₅₀). nih.gov The model identified two key descriptors that control the inhibitory properties of these compounds. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent inhibitors. nih.gov

Beyond two-dimensional approaches, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for analyzing furo[3,2-c]pyridine analogs. These methods require the three-dimensional structures of the molecules and their alignment based on a common scaffold.

CoMFA calculates the steric and electrostatic fields around the aligned molecules and uses statistical methods to derive a correlation between these fields and biological activity. The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity.

CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions required for potent inhibition.

For furo[3,2-c]pyridine analogs, a 3D-QSAR study would involve aligning the furo[3,2-c]pyridine core of each compound. The models generated would highlight the specific regions around the scaffold where substitutions, such as the morpholine group at the 4-position, and other modifications on the furan or pyridine rings, contribute positively or negatively to the target biological activity. These computational insights are instrumental in the rational design and optimization of lead compounds. The furo[3,2-c]pyridine ring system itself has been identified as a pharmacophore with potential antipsychotic activity, underscoring its importance in medicinal chemistry. nih.gov

Future Research Directions and Emerging Applications

Development of Advanced Derivatization Strategies for Enhanced Biological Profiles

Future research will likely focus on advanced derivatization of the 4-{furo[3,2-c]pyridin-4-yl}morpholine core to enhance its biological activity, selectivity, and pharmacokinetic properties. Building upon known synthetic routes, where the morpholine (B109124) moiety is introduced via nucleophilic substitution of a 4-chloro-furo[3,2-c]pyridine precursor, a variety of advanced strategies can be envisioned. researchgate.net

One promising avenue is the synthesis of multivalent furo[3,2-c]pyridines. This approach involves linking multiple furo[3,2-c]pyridine (B1313802) scaffolds together, potentially leading to compounds with enhanced binding affinity and efficacy. semanticscholar.org Furthermore, the creation of bifunctional molecules, by attaching another pharmacophore to the this compound structure, could result in derivatives with dual therapeutic actions. The exploration of different linkers and substitution patterns on both the furo[3,2-c]pyridine and morpholine rings will be crucial in optimizing the biological profiles of these next-generation compounds.

Table 1: Potential Derivatization Strategies for this compound

StrategyRationalePotential Outcome
Multivalency Increase binding affinity and efficacyEnhanced therapeutic effect
Bifunctional Molecules Combine two pharmacophores for dual actionTreatment of complex diseases
Linker Optimization Fine-tune spacing and flexibilityImproved target engagement
Ring Substitutions Modulate electronic and steric propertiesEnhanced selectivity and ADME

Integration of Novel Computational Methodologies for Predictive Biological Activity

The integration of advanced computational methodologies is poised to accelerate the discovery and optimization of this compound derivatives. While molecular docking has been employed to understand the binding modes of related furopyridine compounds with their biological targets, such as cyclin-dependent kinase 2 (CDK2), future efforts will likely incorporate more predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be developed to create mathematical models that predict the biological activity of novel derivatives based on their physicochemical properties. nih.gov Furthermore, the use of in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools will be instrumental in the early-stage identification of candidates with favorable drug-like properties, thereby reducing the time and cost associated with preclinical development. profacgen.comijprajournal.com The application of quantum machine learning is also an emerging area that could provide more accurate predictions of ADME-Tox properties. purdue.edu

Identification of Unexplored Molecular Pathways and Targets

A key area of future research will be the identification of novel molecular pathways and targets for this compound and its analogs. Currently, research on related compounds has pointed towards established targets. For instance, certain furo[3,2-c]pyridine derivatives have been investigated as potential antipsychotic agents due to their affinity for serotonin (B10506) (5-HT1, 5-HT2) and dopamine (B1211576) (D2) receptors. nih.gov Other related furopyridines have been explored as anticancer agents, with some showing inhibitory activity against kinases like CDK2. nih.gov

Future investigations could employ chemoproteomics and other target identification technologies to uncover previously unknown binding partners for this class of compounds. This could reveal novel mechanisms of action and open up new therapeutic avenues. Given the structural similarity of the furo[3,2-c]pyridine scaffold to other biologically active heterocycles, it is plausible that derivatives of this compound may interact with a range of targets, including but not limited to kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

Exploration of Synergistic Therapeutic Combinations

The exploration of synergistic therapeutic combinations represents a promising strategy for enhancing the efficacy of this compound derivatives, particularly in the context of complex diseases like cancer. While direct studies on combination therapies involving this specific compound are yet to be conducted, the known anticancer activities of related furopyridines provide a strong rationale for such investigations. benthamdirect.commdpi.com

For example, if a derivative of this compound is found to inhibit a specific cancer-related kinase, it could be combined with standard-of-care chemotherapeutic agents or other targeted therapies. Such combinations could lead to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing the required doses of individual agents, thereby minimizing side effects. Future preclinical studies should focus on identifying rational drug combinations and elucidating the molecular basis of any observed synergistic effects.

Rational Design of Derivatives for Specific Biological Applications

The rational design of this compound derivatives for specific biological applications will be a cornerstone of future research. This approach leverages an understanding of the structure-activity relationships (SAR) and the molecular targets of this chemical class to create compounds with optimized properties for a particular disease.

For instance, in the realm of oncology, the furo[3,2-c]pyridine scaffold can be systematically modified to improve potency and selectivity against specific cancer-related targets. This could involve the introduction of substituents that exploit specific binding pockets in the target protein, as guided by computational modeling. Similarly, for neurological disorders, derivatives could be designed to fine-tune their interaction with specific neurotransmitter receptors, aiming to achieve a desired pharmacological profile with minimal off-target effects. The synthesis of focused libraries of compounds around the this compound core will be essential for establishing robust SAR and advancing the development of clinically viable drug candidates. mdpi.com

Table 2: Investigated Biological Activities of the Furo[3,2-c]pyridine Scaffold

Therapeutic AreaPotential Targets/Mechanisms
Oncology Kinase inhibition (e.g., CDK2)
Neuroscience Serotonin and Dopamine receptor modulation
Infectious Diseases Potential antimicrobial and antiviral effects

Q & A

Q. Basic

  • ¹H NMR : Signals at δ 8.68 ppm (doublet, H-6/H-6') and δ 7.86 ppm (double doublet, H-3/H-3') confirm aromatic proton environments .
  • ¹³C NMR : Peaks at 160.0 ppm (C-7a/C-7'a) and 150.5 ppm (C-4/C-4') verify fused-ring connectivity .
  • IR Spectroscopy : Absorbances near 1597 cm⁻¹ (C=C stretching) and 3472 cm⁻¹ (N-H/O-H) support functional group assignments .
  • Elemental Analysis : Matches between calculated (C: 71.18%, H: 3.41%) and experimental (C: 71.13%, H: 3.78%) values confirm purity .

How can researchers optimize the low yield of Suzuki coupling reactions for this compound?

Q. Advanced

  • Catalyst Screening : Testing alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with ligand systems (e.g., SPhos), may improve efficiency .
  • Solvent Effects : Replacing dichloromethane with polar aprotic solvents (e.g., DMF) could enhance reaction rates .
  • Temperature Control : Lowering reaction temperatures may suppress side products like 4-phenylfuro[3,2-c]pyridine (8e), which forms competitively .

What methodologies are used to assess the antimicrobial activity of furopyridine derivatives, and how do structural modifications impact efficacy?

Q. Advanced

  • Bioassay Protocols : Disk diffusion or microdilution assays against Xanthomonas sp. and Fusarium graminearum quantify minimum inhibitory concentrations (MICs) .
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance activity by increasing electrophilicity, while bulky substituents reduce membrane permeability .
  • Comparative Analysis : Analogues like furo[3,2-c]chromen-4-ones show improved activity over pyran-4-ones due to extended π-conjugation .

How do researchers address contradictions in biological activity data across structurally similar derivatives?

Q. Advanced

  • Strain-Specific Variability : Activity discrepancies (e.g., against Erwinia amylovora vs. Pyrenophora avenae) require testing on standardized microbial panels .
  • Dosage Optimization : Non-linear dose-response curves may necessitate re-evaluating IC₅₀ values under varied concentrations .
  • Computational Modeling : Molecular docking studies predict binding affinities to targets like bacterial gyrase, reconciling empirical data with mechanistic insights .

What role does the morpholine moiety play in the compound’s physicochemical and biological properties?

Q. Advanced

  • Solubility Enhancement : The morpholine ring improves aqueous solubility via hydrogen bonding, critical for bioavailability .
  • Target Interaction : Morpholine’s lone electron pairs facilitate binding to enzymes (e.g., kinases) through π-π stacking or hydrogen bonding .
  • Metabolic Stability : Morpholine derivatives resist oxidative degradation, prolonging half-life in in vivo models .

What advanced functionalization strategies enable diversification of furopyridine-morpholine hybrids?

Q. Advanced

  • Late-Stage Modifications : Click chemistry (e.g., CuAAC) introduces triazole groups at the 3-position for tailored bioactivity .
  • Cross-Coupling Reactions : Buchwald-Hartwig amination installs aryl/heteroaryl groups at the pyridine nitrogen .
  • Protecting Group Strategies : THP (tetrahydropyranyl) protection of hydroxyl groups enables selective functionalization .

How do researchers validate the purity and stability of this compound in long-term studies?

Q. Advanced

  • HPLC-MS : Quantifies degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles, with melting points (160–165°C) indicating thermal stability .
  • Crystallography : Single-crystal X-ray diffraction resolves polymorphism risks, ensuring batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.